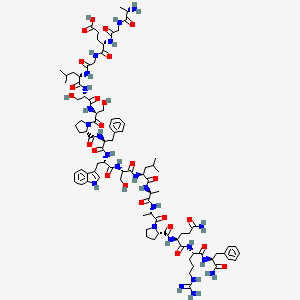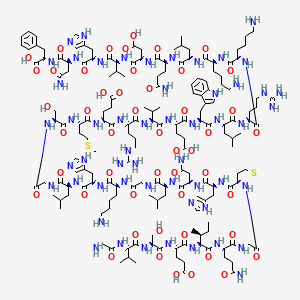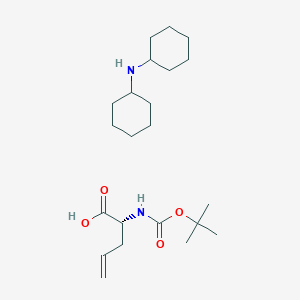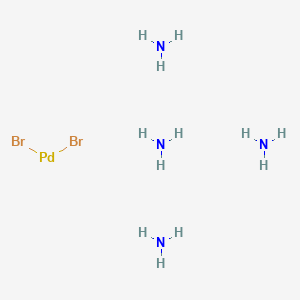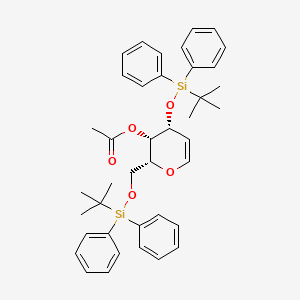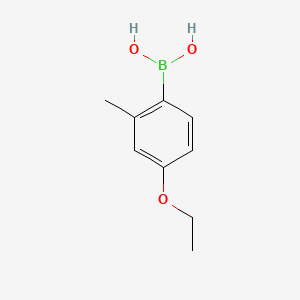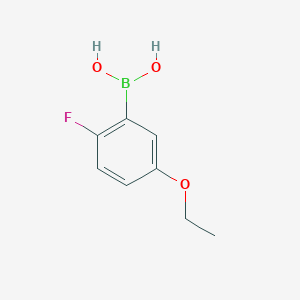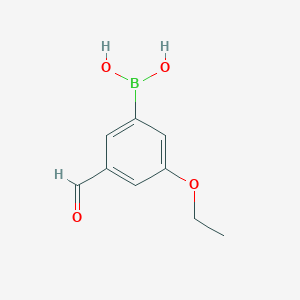
5-(三氟甲基)吲哚-2-羧酸乙酯
描述
Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, also known as ETC, is an important synthetic intermediate in the pharmaceutical industry. It is used as a building block for the synthesis of a wide range of drugs, such as selective serotonin reuptake inhibitors (SSRIs) and non-steroidal anti-inflammatory drugs (NSAIDs). ETC is also used in the synthesis of other organic compounds, including organic dyes and pigments, fragrances, and agricultural chemicals.
科学研究应用
2-三氟甲基吲哚的合成
该化合物用于在无金属条件下,使用易于操作、廉价且低毒的CF3SO2Na,从吲哚合成2-三氟甲基吲哚 . 该方法选择性地在C2位将三氟甲基引入吲哚 .
吲哚衍生物的生物学潜力
包括该化合物在内的吲哚衍生物具有各种生物活性,例如抗病毒、抗炎、抗癌、抗HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾、抗胆碱酯酶活性 . 这使得研究人员对合成各种吲哚衍生物产生了极大的兴趣 .
抗病毒活性
已在体外研究了使用该化合物合成的吲哚的4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物在多种核糖核酸(RNA)和脱氧核糖核酸(DNA)病毒中的抗病毒活性 .
CRTH2受体拮抗剂的制备
吲哚胺2,3-双加氧酶(IDO)抑制剂的制备
它还用于制备IDO抑制剂 . IDO是一种在免疫反应中起关键作用的酶,是癌症免疫治疗的潜在靶点。
大麻素CB1受体拮抗剂的制备
该化合物用于制备大麻素CB1受体拮抗剂 . 这些拮抗剂可用于治疗肥胖、成瘾和其他疾病。
人网状细胞15-脂氧合酶-1抑制剂的制备
它用于制备人网状细胞15-脂氧合酶-1抑制剂 . 这些抑制剂可用于治疗炎症和癌症。
极性、稳定性和亲脂性的增强
作用机制
Target of Action
Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a bioactive aromatic compound It’s known that indole derivatives, which ethyl 5-(trifluoromethyl)indole-2-carboxylate is a part of, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 5-(trifluoromethyl)indole-2-carboxylate may affect a broad range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate plays a crucial role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The trifluoromethyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition or activation. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, it can bind to receptor proteins, influencing signal transduction pathways and cellular responses.
Cellular Effects
Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate has been observed to affect various types of cells and cellular processes. In particular, it can modulate cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to changes in gene expression and alterations in cellular metabolism. For example, the compound has been shown to influence the expression of genes involved in oxidative stress response and apoptosis . Furthermore, it can affect cellular energy metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate involves its binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with enzyme active sites, leading to enzyme inhibition or activation. This compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby affecting the metabolism of various substrates . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have indicated that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to liver and kidney damage in animal models. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain concentration levels.
Metabolic Pathways
Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic enzymes . The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity and ability to cross cell membranes.
Subcellular Localization
The subcellular localization of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Its activity and function can be influenced by its localization, as it can interact with different sets of biomolecules in each compartment.
属性
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-5-8(12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZOLYIGTWILKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589597 | |
| Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201929-84-2 | |
| Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)


